

IUPAC name for 3-(2-chlorophenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 2-Chlorobenzoylacetonitrile

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An In-depth Technical Guide to 3-(2-chlorophenyl)-3-oxopropanenitrile

Abstract

3-(2-chlorophenyl)-3-oxopropanenitrile, also widely known by its common name **2-chlorobenzoylacetonitrile**, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. As a β -ketonitrile, its structure incorporates a ketone, a nitrile, and an activated methylene group, making it a highly versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic systems. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, reactivity, and analytical profile. Furthermore, it delves into its applications as a key building block in drug discovery and organic synthesis, while also outlining critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical research and development. 3-(2-chlorophenyl)-3-oxopropanenitrile is systematically named and registered under several identifiers, which are crucial for database searches, procurement, and regulatory compliance.

Identifier	Value	Source
Preferred IUPAC Name	3-(2-chlorophenyl)-3-oxopropanenitrile	[1][2]
Common Synonym	2-Chlorobenzoylacetonitrile	[3]
CAS Number	40018-25-5	[1][2]
Molecular Formula	C ₉ H ₆ ClNO	[2][4]
Molecular Weight	179.60 g/mol	[2]
InChI Key	SBSWHTFHLWSSQS-UHFFFAOYSA-N	[1][2]
SMILES	<chem>C1=CC=C(C(=C1)C(=O)CC#N)Cl</chem>	[2]

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. **2-Chlorobenzoylacetonitrile** is a solid at ambient temperature, with solubility characteristics typical of polar organic molecules.[1][3]

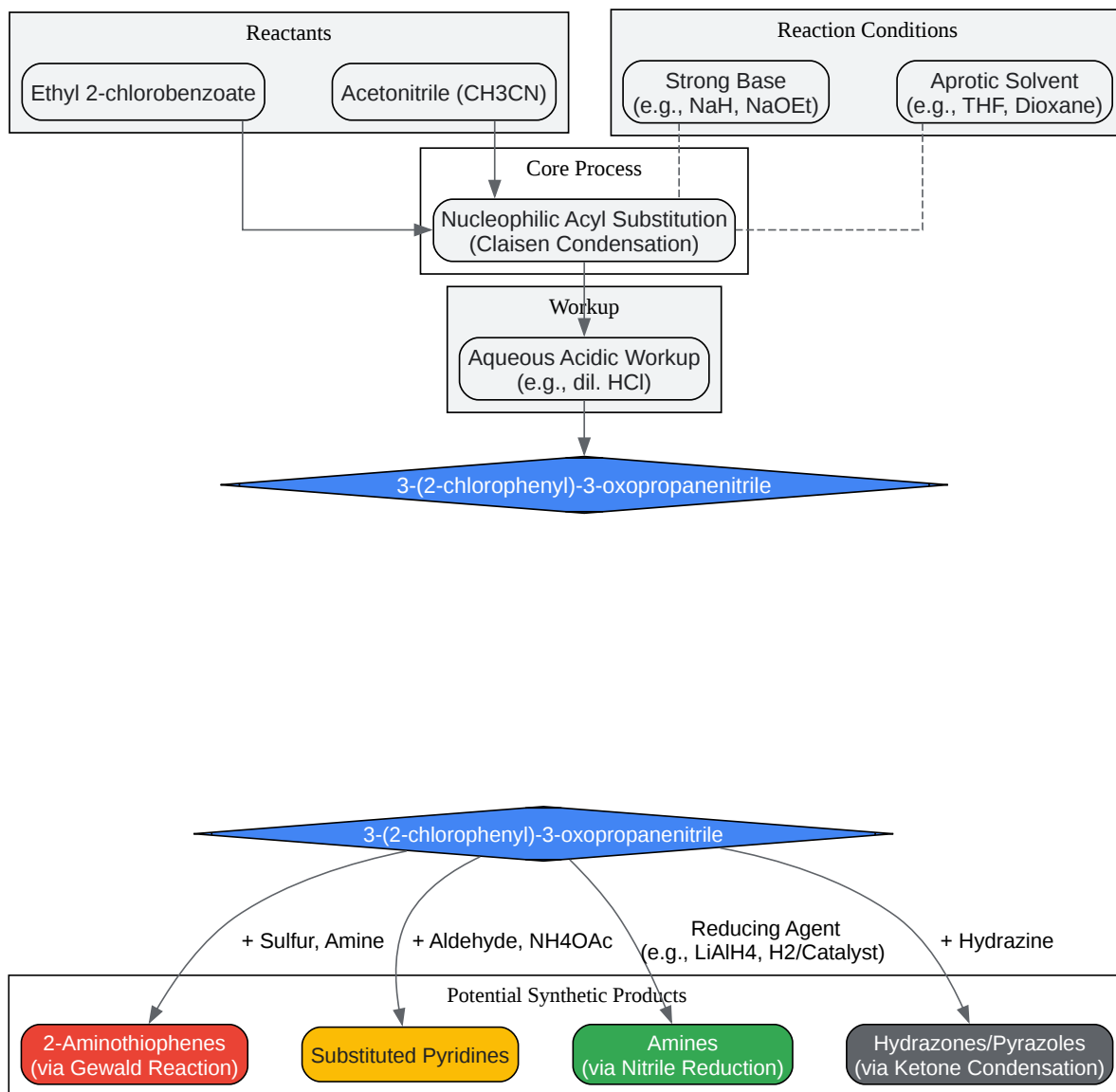
Property	Value	Source
Appearance	Solid, typically a yellow or off-white crystalline powder	[1][3][4]
Melting Point	55-59 °C	[5][4]
Boiling Point	~302 °C (Predicted)	[4]
Solubility	Low solubility in water; Soluble in organic solvents such as methanol and chloroform.	[3][4]
Storage Temperature	Ambient, store in a cool, dry place	[1][3]

Synthesis and Chemical Reactivity

As a β -ketonitrile, the value of **2-chlorobenzoylacetonitrile** lies in its reactivity, which is governed by its three primary functional components: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the acidic α -carbon of the methylene group.

General Synthetic Pathway

The synthesis of β -ketonitriles like **2-chlorobenzoylacetonitrile** is typically achieved via a base-mediated condensation reaction. A common and effective strategy is the Claisen-type condensation between an appropriate ester (e.g., ethyl 2-chlorobenzoate) and acetonitrile. The base (e.g., sodium ethoxide or sodium hydride) deprotonates acetonitrile to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl of the ester, leading to the target molecule after an acidic workup.



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Figure 2: Key reactive pathways of **2-chlorobenzoylacetonitrile**.

The most notable application is in multicomponent reactions like the Gewald synthesis, where it reacts with elemental sulfur and an amine to form highly substituted 2-aminothiophenes in a

single pot. [6] This efficiency is highly valued in drug discovery for the rapid generation of compound libraries.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The predicted data below serve as a benchmark for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. [7]

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Multiplicity	Approx. Chemical Shift (δ, ppm)	Rationale
Methylene (-CH ₂)	Singlet	3.9 - 4.2	Positioned between two electron-withdrawing groups (carbonyl and nitrile).

| Aromatic (Ar-H) | Multiplet | 7.3 - 7.8 | Complex splitting pattern due to ortho-chloro substitution on the benzene ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Approx. Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	185 - 195	Typical range for a ketone carbonyl carbon. [7]
Nitrile (C \equiv N)	114 - 120	Characteristic chemical shift for a nitrile carbon. [7]
Aromatic (Ar-C)	125 - 140	Multiple signals corresponding to the substituted benzene ring carbons.

| Methylene (-CH₂) | 40 - 45 | Aliphatic carbon deshielded by adjacent functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. [8][9] Table 3: Key IR Absorption Frequencies

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)
Nitrile (C \equiv N)	Stretch	2220 - 2260
Carbonyl (C=O)	Stretch	1690 - 1715
Aromatic C=C	Stretch	1450 - 1600

| C-Cl | Stretch | 750 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. [8]* Molecular Ion (M⁺): A characteristic pair of peaks is expected at m/z 179 and 181 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.

- Key Fragments: Common fragmentation pathways would include the loss of a cyano radical ($\cdot\text{CN}$), carbon monoxide (CO), or the entire 2-chlorobenzoyl cation ($[\text{C}_7\text{H}_4\text{ClO}]^+$).

Applications in Drug Development and Organic Synthesis

The utility of **2-chlorobenzoylacetonitrile** extends beyond being a simple intermediate; it is a strategic building block for constructing molecular scaffolds with proven biological activity.

Derivatives of 3-oxopropanenitrile are key components in the synthesis of Janus kinase (JAK) inhibitors, which are targeted therapies for inflammatory diseases. [\[10\]](#)

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a self-validating, step-by-step methodology for a common application of **2-chlorobenzoylacetonitrile**.

Objective: To synthesize a 2-amino-3-cyano-4-substituted-thiophene derivative.

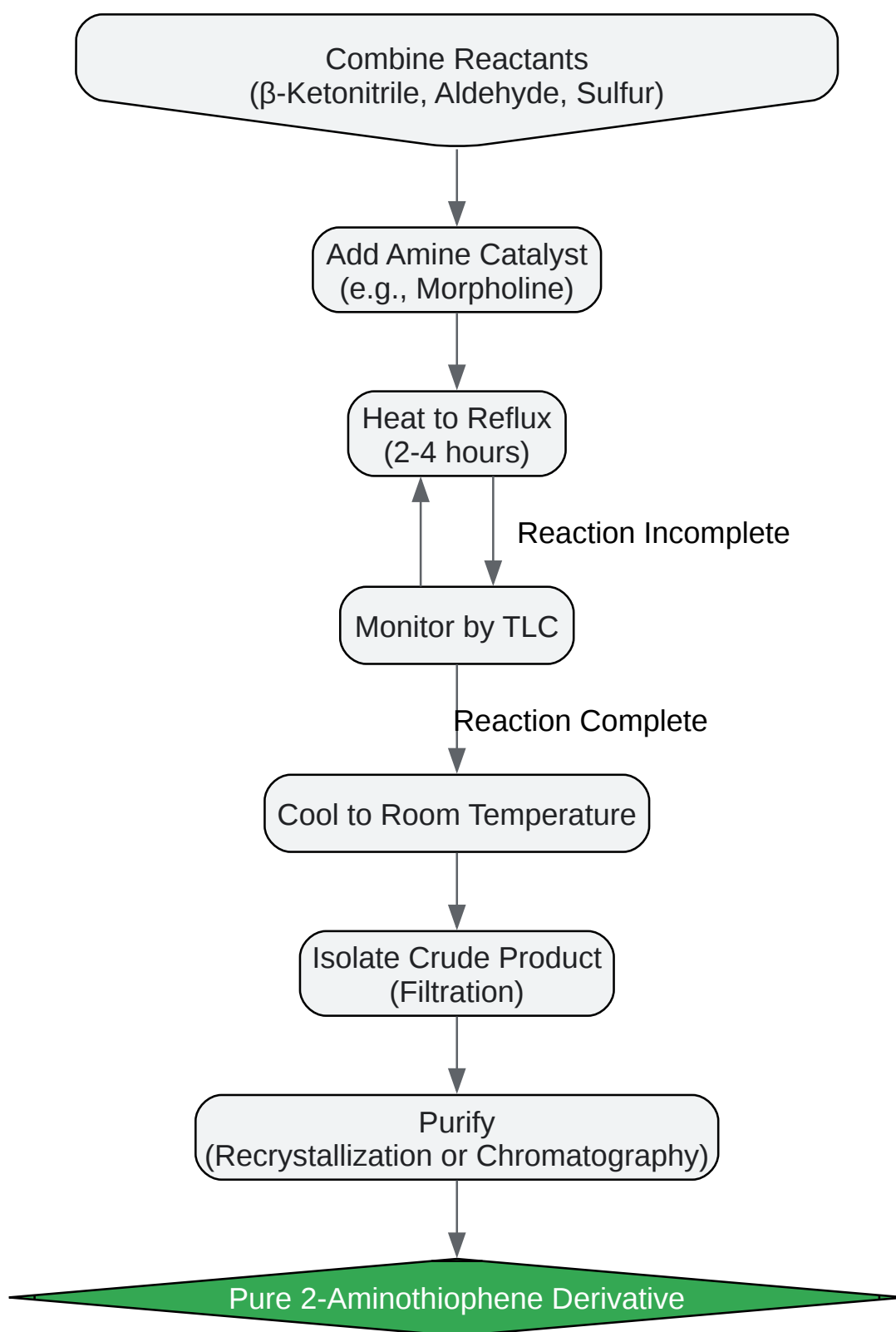
Materials:

- 3-(2-chlorophenyl)-3-oxopropanenitrile
- An appropriate aldehyde or ketone (e.g., cyclohexanone)
- Elemental sulfur
- A secondary amine (e.g., morpholine)
- Ethanol (solvent)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(2-chlorophenyl)-3-oxopropanenitrile (1 equivalent), the chosen ketone/aldehyde (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

- **Catalyst Addition:** Add a catalytic amount of the secondary amine (0.1-0.2 eq.). The amine acts as a base to facilitate the initial Knoevenagel condensation and subsequent steps.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
- **Purification:** Collect the crude solid by vacuum filtration, wash with cold ethanol to remove impurities, and dry. If necessary, further purify the product by recrystallization or column chromatography.



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Figure 3: Experimental workflow for a Gewald aminothiophene synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. **2-Chlorobenzoylacetoneitrile** possesses moderate toxicity and requires careful handling.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. [1][11]

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation

| STOT - Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [12]* Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield. [11][13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [12][13] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. [12]* First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. [12][13] * Skin: Wash off with soap and plenty of water. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [12] * Inhalation: Move the person to fresh air. [12][13]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. [3][12]* Disposal: Dispose of contents

and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains. [11]

Conclusion

3-(2-chlorophenyl)-3-oxopropanenitrile is a valuable and versatile chemical intermediate. Its unique combination of reactive functional groups provides a reliable entry point for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds of high interest in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

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